molecular formula C14H10ClNO3 B11077315 5-Chloro-3-pyrrol-1-yl-benzofuran-2-carboxylic acid methyl ester

5-Chloro-3-pyrrol-1-yl-benzofuran-2-carboxylic acid methyl ester

Cat. No.: B11077315
M. Wt: 275.68 g/mol
InChI Key: UOCOYYDXZHMCSZ-UHFFFAOYSA-N
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Description

5-Chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylic acid methyl ester: is a chemical compound with the following properties:

    CAS Number: 499211-98-2

    Molecular Formula: C₁₃H₈ClNO₃

    Molecular Weight: 261.66 g/mol

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several steps. One common approach is through the reaction of 5-chloro-2-hydroxybenzoic acid with pyrrole, followed by esterification with methanol. The detailed reaction conditions and mechanisms can be found in scientific literature .

Industrial Production: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential scale-up. Optimization for large-scale production would require further investigation.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation products.

    Reduction: Reduction reactions could yield reduced derivatives of the compound.

    Substitution: Substitution reactions at the chloro and carboxylic acid positions are possible.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Acid chlorides or anhydrides in the presence of Lewis acids (e.g., AlCl₃).

Major Products: The specific products formed during these reactions would depend on reaction conditions and reagents used.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its interactions with biological targets.

    Medicine: Potential pharmaceutical applications.

    Industry: For the synthesis of specialized materials.

Mechanism of Action

The exact mechanism of action remains an area of ongoing research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, researchers often compare it with related benzofuran derivatives. Further exploration would reveal its unique features.

Properties

IUPAC Name

methyl 5-chloro-3-pyrrol-1-yl-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO3/c1-18-14(17)13-12(16-6-2-3-7-16)10-8-9(15)4-5-11(10)19-13/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCOYYDXZHMCSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(O1)C=CC(=C2)Cl)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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